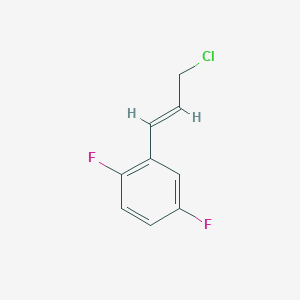

(E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene, also known as 3-chloro-1-propenyl-1,4-difluorobenzene or 2-chloro-1-propenyl-1,4-difluorobenzene, is a fluorinated aromatic compound with a wide range of applications in scientific research and industrial production. It is a colorless solid with a melting point of 40-42 °C and a boiling point of 205 °C. It is insoluble in water but soluble in organic solvents such as ethanol and acetone.

Scientific Research Applications

Mechanisms of Formation and Destruction of Persistent Organic Pollutants

A review focused on the mechanisms governing the formation, chlorination, dechlorination, and destruction of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) highlights the complexity of pathways contributing to the yield of PCDD/Fs in combustion systems. The chlorination patterns of precursors play a significant role in the congener profiles of PCDD/F emissions. This understanding can be relevant when investigating the environmental persistence and transformation of (E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene and similar compounds (Altarawneh et al., 2009).

Occurrence and Fate of Parabens in Aquatic Environments

Research on the occurrence, fate, and behavior of parabens in aquatic environments provides insights into the environmental behavior of related chlorinated and fluorinated compounds. Parabens, due to their phenolic hydroxyl groups, readily react with free chlorine, forming halogenated by-products. This study suggests the importance of investigating the reactivity and environmental fate of this compound, especially regarding its transformation products (Haman et al., 2015).

Analysis and Environmental Distribution of Fluoroalkylether Substances

A critical review of the environmental occurrence, fate, and effects of alternative PFAS compounds, including fluoroalkylether substances like F-53B, Gen-X, and ADONA, sheds light on the challenges and methodologies for detecting and assessing the impact of novel fluorinated alternatives. This work underscores the need for further study into the toxicity and environmental behavior of new fluorinated compounds, potentially including this compound (Munoz et al., 2019).

Microbial Degradation of Polyfluoroalkyl Chemicals

A review on the microbial degradation of polyfluoroalkyl chemicals in the environment emphasizes the complexity and variability of biodegradation pathways for PFAS and their precursors. It discusses how structural features, including the fluorinated carbon chain length, influence the degradation potential and environmental fate of these compounds. Insights from this review could be relevant for understanding the biodegradability and potential environmental impact of this compound (Liu & Avendaño, 2013).

properties

IUPAC Name |

2-[(E)-3-chloroprop-1-enyl]-1,4-difluorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF2/c10-5-1-2-7-6-8(11)3-4-9(7)12/h1-4,6H,5H2/b2-1+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQORONBSXKWTEZ-OWOJBTEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C=CCCl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1F)/C=C/CCl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00469350 |

Source

|

| Record name | (E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00469350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

149946-42-9 |

Source

|

| Record name | (E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00469350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Methoxybenzyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B169812.png)

![5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B169822.png)

![6-Methoxy-2-methylimidazo[1,2-b]pyridazine](/img/structure/B169829.png)